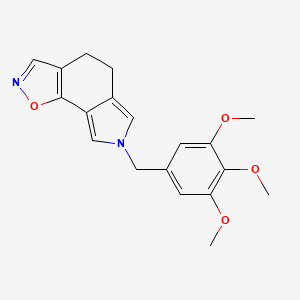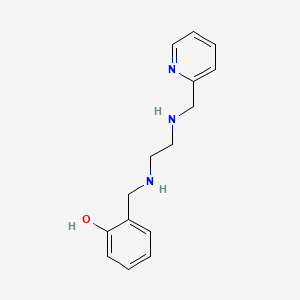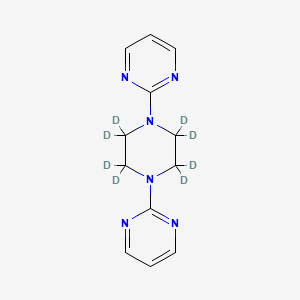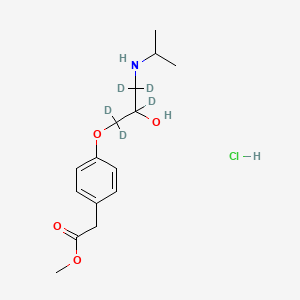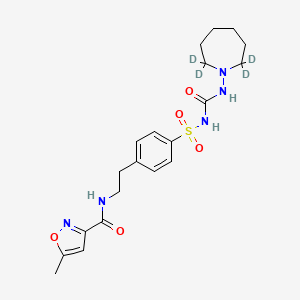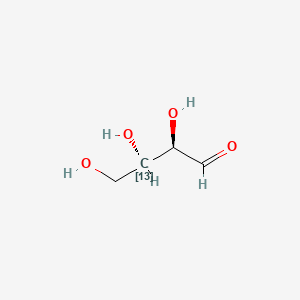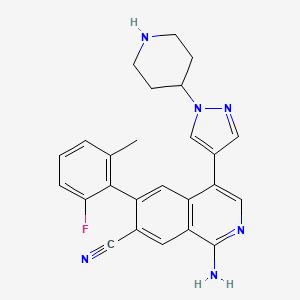
Phytochelatin 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytochelatin 6 is a member of the phytochelatin family, which are small, cysteine-rich peptides produced by plants, fungi, nematodes, and algae in response to heavy metal exposure. These peptides play a crucial role in detoxifying heavy metals by chelating them and facilitating their sequestration into vacuoles . This compound, specifically, consists of six repeating units of the γ-glutamylcysteine dipeptide followed by a glycine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytochelatin 6 can be synthesized non-translationally by the enzyme phytochelatin synthase. The synthesis involves a transpeptidation reaction where glutathione serves as the precursor. The enzyme catalyzes the transfer of γ-glutamylcysteine units from glutathione to form the phytochelatin chain .
Industrial Production Methods
Industrial production of this compound is not widely established due to its biological origin and the complexity of its synthesis. biotechnological approaches involving genetically modified organisms that overexpress phytochelatin synthase are being explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phytochelatin 6 primarily undergoes chelation reactions with heavy metals such as cadmium, lead, and mercury. These reactions involve the binding of metal ions to the thiol groups of the cysteine residues in the peptide .
Common Reagents and Conditions
The chelation reactions typically occur in the presence of heavy metal ions under physiological conditions. The presence of glutathione and other reducing agents can enhance the chelation process by maintaining the thiol groups in their reduced state .
Major Products Formed
The major products formed from these reactions are metal-phytochelatin complexes, which are then sequestered into vacuoles within the cells. This sequestration helps in detoxifying the heavy metals and preventing their interference with cellular processes .
Aplicaciones Científicas De Investigación
Phytochelatin 6 has several scientific research applications, including:
Bioremediation: It is used in phytoremediation strategies to clean up heavy metal-contaminated soils and water bodies by plants that produce phytochelatins.
Environmental Monitoring: Phytochelatin levels in plants can serve as biomarkers for assessing heavy metal pollution in the environment.
Medical Research: Studies are exploring the potential of phytochelatins in developing therapies for heavy metal poisoning in humans.
Agricultural Research: Research is being conducted to enhance the phytochelatin production in crops to improve their tolerance to heavy metal stress.
Mecanismo De Acción
Phytochelatin 6 exerts its effects through the chelation of heavy metal ions. The thiol groups of the cysteine residues bind to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metal ions are sequestered away from the cytosol, thus preventing their toxic effects on cellular proteins and enzymes . The molecular targets involved in this process include the phytochelatin synthase enzyme and various transport proteins that facilitate the movement of the metal-phytochelatin complexes into vacuoles .
Comparación Con Compuestos Similares
Phytochelatin 6 is unique among phytochelatins due to its specific length and number of repeating units. Similar compounds include:
Phytochelatin 2: Consists of two repeating units of γ-glutamylcysteine followed by a glycine residue.
Phytochelatin 3: Consists of three repeating units of γ-glutamylcysteine followed by a glycine residue.
Phytochelatin 4: Consists of four repeating units of γ-glutamylcysteine followed by a glycine residue.
This compound has a higher capacity for binding multiple metal ions simultaneously compared to shorter phytochelatins, making it more effective in detoxifying environments with high levels of heavy metal contamination .
Propiedades
Fórmula molecular |
C50H77N13O26S6 |
|---|---|
Peso molecular |
1468.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H77N13O26S6/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
AHAPHICZBKHUOA-CWZKXXPDSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





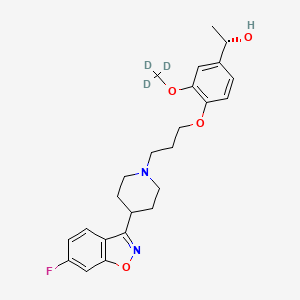


![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
